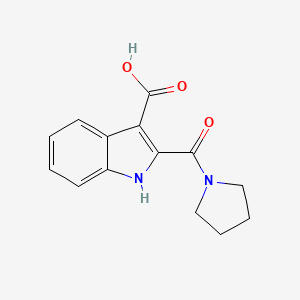

2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid

Description

Properties

CAS No. |

921194-90-3 |

|---|---|

Molecular Formula |

C14H14N2O3 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

2-(pyrrolidine-1-carbonyl)-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C14H14N2O3/c17-13(16-7-3-4-8-16)12-11(14(18)19)9-5-1-2-6-10(9)15-12/h1-2,5-6,15H,3-4,7-8H2,(H,18,19) |

InChI Key |

MAZGEVQUJNJQRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C3=CC=CC=C3N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid typically involves the construction of the indole core followed by the introduction of the pyrrolidine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. The pyrrolidine ring can be introduced through a variety of methods, including cyclization reactions involving amines and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes involving indole derivatives.

Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid involves its interaction with specific molecular targets in the body. The indole ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogs differ in substituent groups or core heterocycles. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula (C₁₄H₁₄N₂O₃).

†Estimated from analogous structures.

Functional Group Impact on Bioactivity

- Pyrrolidine-1-carbonyl vs. This may improve target binding affinity, as seen in kinase inhibitors where amide motifs stabilize interactions with ATP-binding pockets .

- Indole vs.

Similarity Analysis

CAS database comparisons () highlight:

- 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid (similarity score: 0.75): Shares hybrid indole-pyrrole architecture but lacks the pyrrolidine-carbonyl group, limiting conformational restraint.

- 7-Isopropyl-1H-indole-2-carboxylic acid (similarity score: 0.74): Bulky isopropyl group at position 2 may hinder solubility but improve hydrophobic binding in enzyme pockets.

Biological Activity

2-(Pyrrolidine-1-carbonyl)-1H-indole-3-carboxylic acid is a compound that combines an indole structure with a pyrrolidine moiety. This combination suggests potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by various studies and findings.

Chemical Structure

The compound features two significant structural components:

- Indole ring : Known for its presence in many biologically active compounds.

- Pyrrolidine moiety : This contributes to the compound's potential pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing both indole and pyrrolidine structures can exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine possess activity against multidrug-resistant Gram-negative bacteria. The presence of the indole structure enhances the antimicrobial efficacy of these compounds due to its ability to interact with bacterial membranes and enzymes involved in resistance mechanisms .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Limited |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The compound has shown promising results in inhibiting cancer cell proliferation, particularly in lung adenocarcinoma models (A549 cells). In vitro studies indicated that the compound's cytotoxicity was comparable to standard chemotherapeutic agents like cisplatin .

Key Findings:

- Cell Viability Assay : MTT assays demonstrated a dose-dependent reduction in cell viability.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 25 |

| HCT116 (Colon Cancer) | 30 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives against viruses such as HIV. The mechanism involves inhibition of viral integrase, which is crucial for viral replication. The binding interactions between the compound and viral proteins suggest a promising avenue for the development of antiviral drugs targeting HIV .

Inhibitory Concentration Findings:

- The compound exhibited an IC50 value of 0.13 µM against HIV-1 integrase, indicating potent inhibitory activity.

Case Studies

- Study on Antimicrobial Properties : A study evaluated various derivatives of pyrrolidine-based compounds against clinical isolates of resistant bacteria. Results indicated that modifications to the pyrrolidine structure significantly enhanced antimicrobial efficacy.

- Anticancer Assessment : In a comparative study involving multiple indole derivatives, this compound demonstrated superior anticancer activity than several known chemotherapeutics.

Q & A

Q. What are the established synthetic routes for 2-(pyrrolidine-1-carbonyl)-1H-indole-3-carboxylic acid?

The synthesis typically involves multi-step organic reactions. For example, indole derivatives with pyrrolidine substituents are synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid with pyrrolidine-based reagents under reflux conditions in acetic acid with sodium acetate as a catalyst. Reaction optimization may require adjusting stoichiometry (1.0–1.2 equiv of reagents) and reflux duration (2.5–3 hours) to improve yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to verify the indole core, pyrrolidine carbonyl linkage, and carboxylic acid group.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₄H₁₃N₂O₃).

- HPLC (≥95% purity) with UV detection at λ = 254 nm, using a C18 column and acetonitrile/water mobile phase .

Q. What are the solubility properties of this compound in common solvents?

The compound is sparingly soluble in water due to the hydrophobic indole and pyrrolidine groups but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic aqueous solutions (pH 4–9) via deprotonation of the carboxylic acid group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the coupling of pyrrolidine to the indole core?

- Temperature control : Maintaining reflux at 110–120°C in acetic acid reduces side reactions like over-acylation.

- Catalyst screening : Sodium acetate (1.0 equiv) is standard, but substituted bases (e.g., triethylamine) may improve regioselectivity.

- Protection/deprotection strategies : Temporarily protecting the indole NH group with Boc anhydride can prevent unwanted nucleophilic attacks .

Q. What mechanisms underlie the potential antimicrobial activity of this compound?

While direct studies are limited, structurally analogous indole-3-carboxylic acids exhibit activity via:

- Enzyme inhibition : Binding to bacterial dihydrofolate reductase (DHFR) or cytochrome P450.

- Membrane disruption : Hydrophobic interactions with lipid bilayers in Gram-positive bacteria. Computational docking studies (e.g., AutoDock Vina) using DHFR (PDB: 1DG5) can predict binding affinities .

Q. How should researchers address contradictions in reported yields for similar indole-pyrrolidine derivatives?

Discrepancies may arise from:

- Reagent purity : Impurities in pyrrolidine or acylating agents reduce efficiency.

- Workup protocols : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) affects isolated yields.

- Analytical methods : HPLC vs. NMR quantification can lead to variability. Standardizing reaction scales (e.g., 10 mmol) and cross-validating yields with multiple techniques is advised .

Q. What strategies are recommended for improving the compound’s bioavailability in pharmacological studies?

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances membrane permeability.

- Co-crystallization : Screening with cyclodextrins or PEG-based excipients improves aqueous solubility.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can sustain release in vitro .

Q. How can researchers differentiate between polymorphic forms of this compound?

- X-ray crystallography : Single-crystal analysis resolves spatial arrangements of the pyrrolidine carbonyl and indole groups.

- DSC/TGA : Differential scanning calorimetry identifies melting points and thermal stability variations.

- PXRD : Powder X-ray diffraction distinguishes amorphous vs. crystalline phases .

Safety & Handling

Q. What precautions are essential during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.